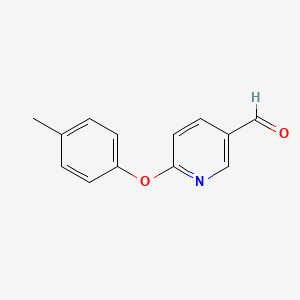

6-(4-Methylphenoxy)nicotinaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde typically involves the reaction of 4-methylphenol with nicotinaldehyde under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Methylphenoxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 6-(4-Methylphenoxy)nicotinaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for researchers developing new compounds.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | 4-Methylphenol + Nicotinaldehyde | Varies | Catalytic conditions |

| Oxidation | This compound | Varies | Acidic or basic conditions |

| Reduction | This compound | Varies | Use of reducing agents |

Biology

In biological research, this compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins makes it a useful tool in understanding cellular mechanisms.

Case Study: Protein Interaction Studies

- Objective : To investigate the interaction between specific proteins using this compound as a modifying agent.

- Method : Western blotting techniques were employed to visualize protein modifications.

- Findings : Enhanced understanding of protein dynamics in cellular processes.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential as a precursor for drug development. Its structural characteristics suggest possible therapeutic benefits.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Drug Development | Precursor for synthesizing new drugs |

| Neuroprotective Effects | Potential role in neurodegenerative diseases |

| Antimicrobial Properties | Investigated for efficacy against pathogens |

Case Study: Neuroprotective Effects

- Research Focus : Evaluating the neuroprotective properties against Alzheimer's disease.

- Results : Preliminary data indicated a reduction in amyloid-beta aggregation.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis supports various manufacturing processes.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Specialty Chemicals | Used as an intermediate |

| Material Science | Component in polymer synthesis |

Wirkmechanismus

The mechanism of action of 6-(4-Methylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylphenol: A precursor used in the synthesis of 6-(4-Methylphenoxy)nicotinaldehyde.

Nicotinaldehyde: A related compound with similar structural features but different functional groups.

Phenoxyacetic acid: Another compound with a phenoxy group, used in various chemical applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

6-(4-Methylphenoxy)nicotinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

This compound is characterized by the presence of a phenoxy group attached to a nicotinaldehyde backbone. This structural configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms nitrile oxides | Hydrogen peroxide, peracids |

| Reduction | Converts oxime to amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Phenoxy group can undergo nucleophilic substitutions | Halides, amines |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The oxime group may form stable complexes with metal ions, while the phenoxy group can engage with hydrophobic regions of proteins. This dual interaction could modulate enzyme activities and influence various physiological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary results show that it can inhibit the proliferation of certain cancer cell lines. For instance, in assays involving human breast cancer cells (MDA-MB-231), this compound reduced cell viability significantly at concentrations above 10 µM . The underlying mechanisms may include apoptosis induction and cell cycle arrest.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of nicotinaldehyde, including this compound. Results indicated a notable reduction in bacterial growth in cultures treated with the compound compared to controls.

- Cancer Cell Line Studies : In research focusing on breast cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer drugs .

- Synergistic Effects : Another study explored the synergistic effects of combining this compound with existing antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, indicating a promising strategy for overcoming antibiotic resistance .

Eigenschaften

IUPAC Name |

6-(4-methylphenoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISORSWVBWIJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377271 | |

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338960-65-9 | |

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.